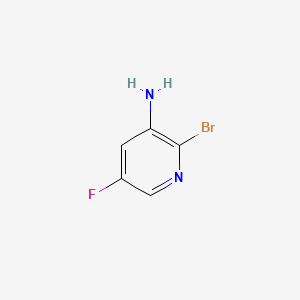

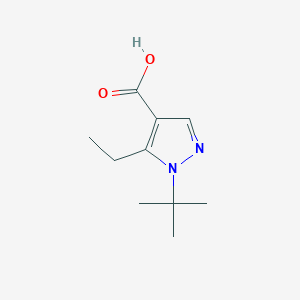

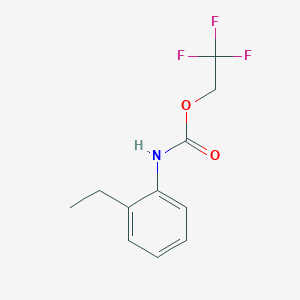

![molecular formula C13H11N3 B1372768 3-[(3-Aminophenyl)amino]benzonitrile CAS No. 1147094-81-2](/img/structure/B1372768.png)

3-[(3-Aminophenyl)amino]benzonitrile

Übersicht

Beschreibung

3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis

3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Medicine: Antiviral Research

3-[(3-Aminophenyl)amino]benzonitrile has been explored for its potential in antiviral therapy. Molecular docking studies suggest that compounds with this structure may interact with influenza endonuclease, an enzyme critical for viral replication . This interaction could inhibit the enzyme’s function, providing a pathway for developing new antiviral drugs.

Materials Science: Dielectric Studies

In materials science, this compound’s dielectric properties have been investigated. Dielectric constants at various frequencies and relaxation times are determined to understand how this compound interacts with electric fields . Such studies are essential for developing materials for electronics and photonics.

Environmental Science: Pollutant Interaction

The molecular electrostatic potential (MEP) map of 3-[(3-Aminophenyl)amino]benzonitrile indicates active regions of charge distribution, which can be crucial for understanding interactions with environmental pollutants . This knowledge can aid in designing sensors or materials that can capture or neutralize harmful substances.

Analytical Chemistry: Vibrational Spectroscopy

The compound’s vibrational modes have been characterized using spectroscopic techniques supported by Density Functional Theory calculations . These studies are vital for analytical methods where understanding the vibrational properties can help identify and quantify substances in complex mixtures.

Biochemistry: Protein-Ligand Interactions

Biochemical applications include studying protein-ligand interactions through molecular docking. The compound’s ability to bind with biological macromolecules can shed light on its role in biological systems and its potential therapeutic uses .

Pharmacology: Drug Synthesis

In pharmacology, 3-[(3-Aminophenyl)amino]benzonitrile is used as a precursor in synthesizing various pharmacologically active molecules. Its structure is incorporated into more complex compounds that may exhibit desirable activities such as receptor agonism or antagonism .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, with both amino and nitrile groups, allows for multiple reaction pathways, enabling the synthesis of a wide range of organic molecules .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist

Mode of Action

It has been suggested that the compound undergoes a condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one to give condensed monocyclic pyrimidine derivatives . This indicates that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[(3-Aminophenyl)amino]benzonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Eigenschaften

IUPAC Name |

3-(3-aminoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKUZMSQNMMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)